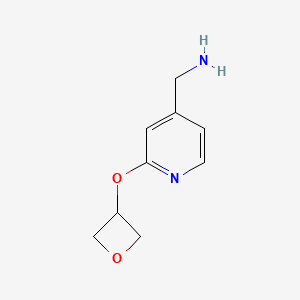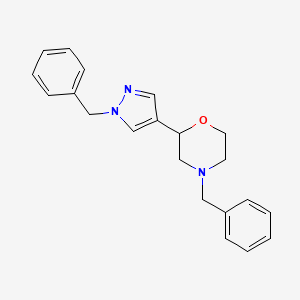
(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE: is a chemical compound that features an oxetane ring attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of appropriate precursors to form the oxetane ring. This can be achieved through various cyclization strategies, including:
Cyclization through C−O Bond Formation: This involves the formation of an ether linkage within the molecule.
Epoxide Ring Opening/Ring Closing: This method utilizes the reactivity of epoxides to form the oxetane ring.
Electrophilic Halocyclization of Alcohols: This involves the cyclization of alcohols using electrophilic halogens.
Industrial Production Methods: Industrial production of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxetane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine: In medicinal chemistry, [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE is investigated for its potential as a pharmacophore. The oxetane ring is known to influence the physicochemical properties of drug molecules, potentially enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased rigidity or specific reactivity.
Mechanism of Action
The mechanism of action of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s binding affinity and specificity, while the pyridine ring may participate in π-π interactions or hydrogen bonding with target molecules .
Comparison with Similar Compounds
4-(OXETAN-3-YLOXY)PYRIDIN-2-AMINE: This compound features a similar oxetane-pyridine structure but with different substitution patterns.
{4-[(OXETAN-3-YL)OXY]PYRIDIN-2-YL}METHYLAMINE: Another closely related compound with variations in the positioning of functional groups.
Uniqueness: The uniqueness of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE lies in its specific structural arrangement, which can impart distinct physicochemical properties and reactivity. This makes it a valuable compound for exploring new chemical and biological applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[2-(oxetan-3-yloxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2 |
InChI Key |
REHZTIUFRNNQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)


![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)
